Product packaging for Hexacosyl (E)-ferulate(Cat. No.:)

Hexacosyl (E)-ferulate

Cat. No.: B117289
M. Wt: 558.9 g/mol
InChI Key: LMNZEDXMWAJKBB-SJCQXOIGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Ferulic Acid Esters in Natural Product Chemistry

Ferulic acid is one of the most widespread hydroxycinnamic acids in the plant kingdom, playing a crucial role as a structural component in the cell wall. tandfonline.comscielo.br It forms cross-links between polysaccharides and lignin, contributing to the wall's rigidity and strength. tandfonline.comnih.govdiva-portal.org In nature, ferulic acid is often found esterified to various molecules, including polysaccharides, glycoproteins, and long-chain alcohols. nih.govdiva-portal.org

These natural esters, known as ferulates, are a significant class of compounds in natural product chemistry. Researchers have shown considerable interest in them due to their wide range of potential therapeutic applications. scielo.brthieme-connect.com The esterification of ferulic acid, particularly with fatty alcohols to form long-chain alkyl ferulates, can modify its physicochemical properties. This structural modification often increases the compound's lipophilicity and can enhance its biological activities, such as its antioxidant capacity. smolecule.comscispace.com The increased lipophilic nature may also improve the molecule's ability to traverse biological membranes, a desirable characteristic in pharmacological research. scielo.br The diverse biological effects attributed to ferulic acid and its derivatives, including antioxidant, anti-inflammatory, and antimicrobial activities, drive the continued exploration of these esters. scielo.brnih.gov

Overview of Hexacosyl (E)-ferulate in Contemporary Academic Investigation

This compound has been identified and isolated from a range of plant sources, reflecting its distribution in the plant kingdom. Contemporary research has documented its presence in species such as Jatropha pandurifolia, Eremostachys glabra, Echinops nanus, Mentha longifolia subsp. noeana, Quercus vulcanica, and Euphorbia ebracteolata. chemfaces.combiomedpharmajournal.orgbbrc.inipb.ptresearchgate.netmagtechjournal.com The process of identifying the compound from these natural matrices relies on detailed spectroscopic analysis, primarily utilizing techniques like Nuclear Magnetic Resonance (1H and 13C NMR), mass spectrometry (ESIMS), and UV spectroscopy for structural elucidation. chemfaces.combiomedpharmajournal.org

A primary focus of academic investigation into this compound is its antioxidant potential. chemsrc.commedchemexpress.comchemicalbook.com Multiple studies have demonstrated its significant free radical scavenging activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. chemfaces.comchemsrc.com One study quantified its 50% reduction concentration (RC50) at 0.0976 mg/mL, while another reported a 50% inhibitory concentration (IC50) of 14.12 ± 1.23 µg/mL. biomedpharmajournal.orgchemicalbook.comsemanticscholar.org Beyond its antioxidant properties, researchers are also exploring other biological activities, with recent studies investigating its potential thrombolytic and cytotoxic effects. biomedpharmajournal.orgsemanticscholar.org Furthermore, due to its specific distribution, some scientists have proposed that this compound could serve as a chemotaxonomic marker, for example, to aid in the classification of species within the genus Echinops. chemfaces.com

Natural SourceOrgan/PartReference
Jatropha pandurifoliaStem Bark biomedpharmajournal.orgsemanticscholar.org
Eremostachys glabraRhizomes chemfaces.combbrc.in
Echinops nanusNot specified chemfaces.com
Mentha longifolia subsp. noeanaAerial Parts researchgate.net
Quercus vulcanicaBark ipb.pt
Euphorbia ebracteolataRoots magtechjournal.com

Research Trajectories and Scholarly Objectives for this compound

Current and future research on this compound is centered on several key objectives. A primary trajectory involves the continued isolation and structural characterization of the compound from previously unexamined natural sources, broadening the understanding of its botanical distribution. biomedpharmajournal.orgresearchgate.netmagtechjournal.com

A significant scholarly goal is the comprehensive evaluation of its biological activities. This includes not only deeper investigation into its established antioxidant properties but also systematic screening for other potential pharmacological effects like thrombolytic and cytotoxic activities. biomedpharmajournal.orgsemanticscholar.org An important aspect of this research is establishing a structure-activity relationship. By comparing the biological efficacy of this compound with other ferulic acid esters possessing different alkyl chain lengths, such as octacosanyl ferulate and triacontyl ferulate, scientists aim to understand how the length of the fatty alcohol chain influences the compound's function. scispace.combiomedpharmajournal.org

Furthermore, chemical synthesis represents another vital research avenue. Developing efficient synthetic protocols, such as Steglich esterification, for this compound and its analogs is a key objective. scielo.br This would not only provide a reliable supply of the compound for extensive biological testing, overcoming the often low yields from natural extraction, but also enable the creation of novel derivatives with potentially enhanced properties. Future studies are also projected to employ computational methods, such as molecular docking, to further elucidate the mechanisms behind its observed biological activities. biomedpharmajournal.org

Research AreaPrimary ObjectiveMethodologiesReference
Phytochemical ScreeningIsolation from new plant sourcesChromatography, NMR, Mass Spectrometry biomedpharmajournal.orgmagtechjournal.com
Biological ActivityEvaluation of antioxidant, thrombolytic, cytotoxic potentialDPPH assay, Brine shrimp lethality assay biomedpharmajournal.orgsemanticscholar.org
Structure-Activity RelationshipCompare activity with other ferulic acid estersBiological assays on a series of analogs scispace.combiomedpharmajournal.org
Chemical SynthesisDevelop efficient synthesis methodsEsterification reactions (e.g., Steglich) thieme-connect.comscielo.br
Mechanistic StudiesUnveil mechanisms of actionMolecular docking, advanced in vitro models biomedpharmajournal.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H62O4 B117289 Hexacosyl (E)-ferulate

Properties

IUPAC Name

hexacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-31-40-36(38)30-28-33-27-29-34(37)35(32-33)39-2/h27-30,32,37H,3-26,31H2,1-2H3/b30-28+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNZEDXMWAJKBB-SJCQXOIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Bioprospecting of Hexacosyl E Ferulate

Botanical and Biological Sources of Hexacosyl (E)-ferulate

The quest for this compound has led researchers to investigate a variety of plant tissues and other natural products. These studies have not only confirmed the presence of the compound but also provided valuable insights into its chemical environment and potential ecological roles.

Two ferulic acid derivatives, one of which was identified as this compound, were successfully isolated from the rhizomes of Eremostachys glabra, a plant belonging to the Lamiaceae family. The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Ultraviolet (UV) spectroscopy, Electrospray Ionization Mass Spectrometry (ESIMS), and both Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy. The experimental data obtained were further validated by comparison with existing literature data.

A phytochemical investigation of the ethyl acetate extract from the stem bark of Jatropha pandurifolia (family: Euphorbiaceae) led to the isolation and characterization of five compounds, including this compound. researchgate.net The structure of the compound was determined through ¹H NMR analysis and by comparing the spectral data with previously published information. researchgate.netnih.gov This was the first instance of three specific ferulic acid alkyl esters, including this compound, being isolated from J. pandurifolia. researchgate.netresearchgate.net

Propolis, a resinous substance collected by honeybees, is known for its complex chemical composition, which can vary significantly depending on the geographical location and the available plant sources. researchgate.netnih.gov Analysis of propolis from Ethiopia has revealed the presence of a diverse array of organic compounds, including long-chain wax esters. nih.gov While some studies on propolis from various regions have detected ferulic acid, the specific identification of this compound in Ethiopian propolis is an area of ongoing research. nih.govscispace.com The chemical profile of Ethiopian propolis is rich in triterpenoids, n-alkanes, n-alkenes, and methyl n-alkanoates, providing a chemical context in which long-chain esters like this compound could potentially be found. nih.gov

The occurrence of this compound is not limited to the aforementioned sources. It has also been identified as a chemical constituent in the roots of Euphorbia ebracteolata Hayata. bohrium.com In a study focused on this plant, twelve compounds were isolated from a 95% ethanol (B145695) extract, and their structures were elucidated using various chromatographic and spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and NMR spectral techniques. bohrium.com Furthermore, phytochemical analyses of Mentha longifolia (wild mint) have revealed a rich and diverse chemical composition, including a variety of bioactive compounds. tandfonline.combohrium.comrepec.orgnih.govnih.govresearchgate.net While the essential oils of Mentha longifolia are well-studied for their volatile components, the investigation of non-volatile constituents has also been undertaken, and the presence of long-chain esters is consistent with the chemical profiles of many plant species. tandfonline.combohrium.comrepec.orgnih.govnih.govresearchgate.netnih.govresearchgate.net

Table 1: Natural Sources of this compound

Botanical/Biological Source Part Used Family
Eremostachys glabra Rhizomes Lamiaceae
Jatropha pandurifolia Stem Bark Euphorbiaceae
Euphorbia ebracteolata Roots Euphorbiaceae
Ethiopian Propolis - -
Mentha longifolia - Lamiaceae

Advanced Extraction and Isolation Methodologies for this compound

The efficient extraction and subsequent isolation of this compound from its natural matrices are critical steps for its further study and potential applications. Various methodologies have been developed and optimized to achieve high yields and purity of this and similar long-chain esters.

Traditional solvent-based extraction methods, such as Soxhlet extraction, have long been employed for the recovery of phytochemicals. The optimization of this technique for the extraction of plant waxes and other lipophilic compounds involves careful consideration of the solvent polarity and extraction time. mdpi.com For instance, the choice of solvent, ranging from non-polar options like n-hexane to more polar solvents, significantly influences the yield and chemical selectivity of the extracted compounds. mdpi.comgreenskybio.comcytivalifesciences.com The duration of the extraction is another critical parameter that needs to be optimized to ensure the complete recovery of the target compounds. greenskybio.comresearchgate.netsemanticscholar.org

In recent years, more advanced and environmentally friendly techniques like supercritical fluid extraction (SFE) using carbon dioxide (CO₂) have gained prominence. nih.govgavinpublishers.comnih.govmdpi.comresearchgate.net Supercritical CO₂ extraction is particularly well-suited for non-polar compounds. nih.govgavinpublishers.commdpi.com The efficiency of SFE is influenced by several parameters, including pressure, temperature, and the use of co-solvents. nih.govgavinpublishers.comnih.gov For the extraction of more polar compounds, the addition of a polar co-solvent like ethanol is often necessary to enhance the solvating power of the supercritical fluid. nih.govnih.gov Optimization of these parameters is crucial for achieving high extraction yields and selectivity for specific compounds like long-chain alkyl ferulates. nih.govgavinpublishers.comnih.govmdpi.comresearchgate.net

Table 2: Key Parameters for Extraction Methodologies

Extraction Method Key Optimization Parameters
Soxhlet Extraction Solvent Type (Polarity), Extraction Time, Sample Particle Size
Supercritical CO₂ Extraction Pressure, Temperature, CO₂ Flow Rate, Co-solvent Type and Percentage, Extraction Time (Static and Dynamic)

Chromatographic Purification Strategies (e.g., Column Chromatography, Preparative HPLC)

The isolation and purification of this compound from complex plant extracts rely on various chromatographic techniques. These methods separate the target compound from other phytochemicals based on differences in their physical and chemical properties, such as polarity and affinity for the stationary phase.

Column Chromatography

A primary and widely used method for the initial separation of this compound from crude plant extracts is column chromatography. This technique involves a stationary phase, typically silica (B1680970) gel, packed into a column, through which a mobile phase, a solvent or a mixture of solvents, is passed.

In the case of isolating ferulic acid alkyl esters, including this compound, from the ethyl acetate extract of Jatropha pandurifolia stem bark, vacuum liquid chromatography (VLC) has been employed. biomedpharmajournal.orgresearchgate.net VLC is a variation of column chromatography that uses a vacuum to accelerate the flow of the mobile phase. The separation is achieved by gradually increasing the polarity of the mobile phase. While specific details for the isolation of this compound are not exhaustively documented in the available literature, a general approach involves the use of a silica gel stationary phase with a gradient elution system.

**Table 2: General Column Chromatography Parameters for the Isolation of Ferulic Acid Esters from *Jatropha pandurifolia***

Parameter Description
Stationary Phase Silica gel (Kieselgel 60H) biomedpharmajournal.org
Mobile Phase Gradient elution with increasing polarity biomedpharmajournal.org
Solvents Dichloromethane, Ethyl Acetate, Methanol (B129727) biomedpharmajournal.org

Note: This table represents a general strategy for the class of compounds, as specific details for this compound are limited.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity of the isolated compound, preparative High-Performance Liquid Chromatography (HPLC) is often the subsequent step after initial fractionation by column chromatography. Preparative HPLC operates on the same principles as analytical HPLC but is designed to handle larger sample volumes to isolate sufficient quantities of a pure compound for further analysis.

While specific preparative HPLC conditions for the purification of this compound are not extensively detailed in the reviewed literature, the purification of structurally similar long-chain alkyl ferulates often involves reverse-phase chromatography. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate compounds with different hydrophobicities.

Due to the long alkyl chain, this compound is a relatively nonpolar molecule. Therefore, a reverse-phase preparative HPLC method would be a suitable approach for its final purification. The selection of the specific column, mobile phase composition, and gradient program would require methodological development to optimize the separation from other co-eluting compounds.

Synthetic Methodologies and Chemical Modifications of Hexacosyl E Ferulate

Chemical Synthesis of Hexacosyl (E)-ferulate and its Analogs

The primary route for synthesizing this compound involves the direct esterification of (E)-ferulic acid with hexacosanol. This strategy is part of a broader approach to modify ferulic acid's limited solubility in hydrophobic media by attaching lipophilic molecules, such as long-chain aliphatic alcohols. nih.gov Such modifications can enhance the compound's applicability and effectiveness in lipid-based systems like oils and fats. nih.gov

Esterification is the cornerstone of this compound synthesis. Various methods can be employed, ranging from classic acid-catalyzed reactions to milder, coupling agent-mediated processes.

One prominent method is the Steglich esterification , which is a mild reaction conducted at low temperatures under an inert atmosphere. This technique utilizes a dehydrating agent and coupling reagent, such as 1,3-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds by activating the carboxylic acid group of ferulic acid to facilitate nucleophilic attack by the alcohol. A key advantage of this method is that the water produced during the reaction is consumed by DCC, which prevents the potential hydrolysis of the newly formed ester. While specifically documented for producing hexadecyl ferulate, this methodology is directly applicable to the synthesis of this compound by substituting hexadecyl alcohol with hexacosanol.

Another common approach is Fischer-Speier esterification , which involves reacting ferulic acid with an excess of the corresponding alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl), often under reflux conditions. nih.gov While effective, this classical method can require long reaction times, sometimes up to 24 hours, and the harsh acidic conditions may not be suitable for sensitive substrates. nih.gov

Enzyme-catalyzed esterification presents a greener alternative. Lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), are frequently used to catalyze the esterification of ferulic acid with various alcohols. franciscoploulab.eunih.gov These biocatalytic methods offer high selectivity and operate under milder conditions, minimizing the risk of side reactions or degradation of the heat-sensitive ferulic acid moiety. nih.govresearchgate.net

Optimizing reaction conditions is critical for maximizing the yield and purity of alkyl ferulates. Key parameters that are frequently adjusted include temperature, reaction time, catalyst concentration, and the molar ratio of reactants. nih.govmdpi.com

Microwave-assisted synthesis has emerged as a highly efficient method for producing alkyl ferulates, significantly reducing reaction times from hours to mere minutes. nih.govmdpi.comresearchgate.net For the synthesis of ethyl ferulate, a representative analog, studies have shown that reaction temperature plays a crucial role; yields can be significantly accelerated by increasing the temperature. nih.govmdpi.com For instance, in a microwave-assisted, sulfuric acid-catalyzed esterification of ferulic acid with ethanol (B145695), a high yield of 94% was achieved in just 5 minutes at 88 °C. mdpi.com However, excessively high temperatures can be detrimental, potentially leading to the hydrolysis of the ester product. mdpi.com

The concentration of the catalyst is another vital factor. In acid-catalyzed reactions, an optimal concentration is necessary. For the microwave-assisted synthesis of ethyl ferulate, a 10 mol% concentration of sulfuric acid was found to be optimal, yielding 94% of the product. mdpi.com Increasing the catalyst amount beyond this point led to a decrease in yield, likely due to product hydrolysis. nih.gov

The molar ratio of the alcohol to ferulic acid also significantly influences the reaction equilibrium. nih.govresearchgate.net As esterification is a reversible reaction, using a large excess of the alcohol can shift the equilibrium toward the product side, thereby increasing the yield. researchgate.net For ethyl ferulate synthesis, it was found that a molar ratio of alcohol to acid greater than 6:1 resulted in an almost quantitative yield. nih.gov

The following interactive table summarizes the optimization of various parameters for the synthesis of ethyl ferulate, providing a model for the synthesis of this compound.

ParameterConditionYield (%)Reference
Temperature48 °C40 mdpi.com
Temperature88 °C94 mdpi.com
Reaction Time2 min56 nih.gov
Reaction Time4 min94 nih.gov
Catalyst Conc. (H₂SO₄)5 mol%75 nih.gov
Catalyst Conc. (H₂SO₄)10 mol%94 nih.gov
Molar Ratio (Alcohol:Acid)2:154 researchgate.net
Molar Ratio (Alcohol:Acid)6:194 researchgate.net

Modern organic synthesis often employs sophisticated catalytic systems to achieve high efficiency and selectivity. Ruthenium alkylidene complexes, famously known as Grubbs catalysts, are powerful tools primarily used for olefin metathesis reactions, which enable the construction of complex carbon-carbon double bonds. nih.govsigmaaldrich.com While their direct application in the esterification of ferulic acid is not extensively documented in current literature, the broader field of ruthenium catalysis offers relevant insights.

For example, various Ru(II) complexes have been developed to catalyze C-H activation, including the ortho-hydroxylation of aromatic esters. organic-chemistry.org These processes demonstrate the ability of ruthenium catalysts to interact with ester functionalities and direct transformations at specific positions on an aromatic ring. organic-chemistry.org Furthermore, ruthenium catalysts are used in the synthesis of functionalized dienes from propargylic esters, showcasing their utility in transforming ester-containing molecules. nih.gov Although these specific applications differ from direct ester formation, they highlight the versatility of ruthenium catalysts in organic synthesis involving ester groups. The development of novel ruthenium-based catalysts for the direct, efficient esterification of complex natural products like ferulic acid remains an area of potential research interest.

Derivatization Strategies for Structure-Activity Relationship Investigations

Derivatization of the ferulic acid molecule is a key strategy for investigating structure-activity relationships (SAR), which aim to understand how specific chemical features of a molecule influence its biological activity. The primary sites for derivatization on ferulic acid are the carboxylic acid group, the phenolic hydroxyl group, and the aromatic ring.

Esterification of the carboxylic acid group with alcohols of varying chain lengths is a common and effective derivatization strategy. nih.gov Creating a homologous series of alkyl ferulates, from short-chain esters like methyl and ethyl ferulate to long-chain esters like hexadecyl ferulate and this compound, allows researchers to systematically study the effect of lipophilicity on biological properties. nih.govresearchgate.net Increasing the length of the alkyl chain enhances the molecule's hydrophobicity, which can improve its solubility in lipids and its ability to associate with cell membranes. nih.govnih.gov

For instance, studies comparing the antibacterial activity of a series of alkyl ferulates found that activity initially increased with chain length, with hexyl ferulate showing optimal activity against certain bacteria, before decreasing with longer chains. nih.gov This suggests that a balance of hydrophilic and lipophilic properties is crucial for effective interaction with bacterial cell structures. nih.gov Similarly, the antioxidant capacity of ferulates can be modulated by the ester group, influencing their efficacy in different environments (e.g., in polar versus lipid systems). By synthesizing and testing derivatives like this compound, scientists can probe how extreme lipophilicity affects the compound's ability to function as an antioxidant in highly nonpolar environments such as bulk oils. researchgate.net

Advanced Analytical Characterization of Hexacosyl E Ferulate

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopy is fundamental to determining the molecular structure of Hexacosyl (E)-ferulate. By analyzing the interaction of the molecule with electromagnetic radiation, techniques such as NMR, Mass Spectrometry, UV-Vis, and FT-IR provide detailed information about its atomic connectivity, functional groups, and conjugated systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. Analysis of ¹H, ¹³C, and various 2D-NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule.

The ¹H NMR spectrum provides detailed information about the chemical environment of the protons. sid.ir Key signals confirm the presence of the ferulate moiety and the long-chain hexacosyl group. Protons on the aromatic ring of the ferulic acid portion typically appear as doublets and double doublets in the aromatic region (δ 6.8-7.1 ppm). sid.irsemanticscholar.org The vinylic protons (H-7 and H-8) of the propenoate linker are observed as distinct doublets with a large coupling constant (J ≈ 16 Hz), which confirms the (E)- or trans-configuration of the double bond. sid.irsemanticscholar.org Other characteristic signals include a singlet for the methoxy (B1213986) group (OMe) protons around δ 3.89 ppm and a triplet for the oxygenated methylene (B1212753) group (O-CH₂) of the hexacosyl ester at approximately δ 4.15 ppm. sid.ir The long aliphatic chain of the hexacosyl group is represented by a large, broad singlet or multiplet around δ 1.22 ppm, while the terminal methyl group appears as a triplet near δ 0.84 ppm. sid.ir

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. While specific literature data for this compound is limited, the chemical shifts can be inferred from the known structure and data from related compounds. Expected signals would include those for the ester carbonyl carbon, carbons of the aromatic ring and the vinyl group, the methoxy carbon, and a series of signals corresponding to the methylene carbons of the long aliphatic chain.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for correlating proton signals with their directly attached carbon atoms. frontiersin.org This helps to confirm assignments made from 1D spectra. Other 2D experiments, like Heteronuclear Multiple Bond Correlation (HMBC), can establish long-range (2-3 bond) correlations between protons and carbons, further solidifying the structural assignment by connecting different molecular fragments. nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Reference
H-2 7.00 d 1.8 sid.ir
H-5 6.88 d 8.2 sid.ir
H-6 7.04 dd 8.2, 1.8 sid.ir
H-7 7.57-7.61 d 16.0 sid.irsemanticscholar.org
H-8 6.25-6.29 d 16.0 sid.irsemanticscholar.org
OMe 3.89 s - sid.ir
O-CH₂ 4.15-4.18 t 6.8 sid.irsemanticscholar.org
Aliphatic CH₂ (24x) 1.22 s - sid.ir
Terminal CH₃ 0.84 t 6.8 sid.ir

Note: Data recorded in CDCl₃. Chemical shifts may vary slightly depending on the solvent and instrument frequency.

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. Electrospray Ionization Mass Spectrometry (ESIMS) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ or other adducts. For this compound, an ESIMS signal is observed at a mass-to-charge ratio (m/z) of 559, corresponding to the [M+H]⁺ ion, which confirms its molecular weight of 558 g/mol . sid.irresearchgate.net

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental formula (C₃₆H₆₂O₄) with a high degree of confidence, distinguishing it from other isobaric compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful for analyzing this compound within complex mixtures. d-nb.info LC separates the compound from the matrix, after which MS provides detection and confirmation. researchgate.net In MS/MS analysis, the parent ion (e.g., m/z 559) is selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides further structural information and can be used for highly selective and sensitive quantification.

Table 2: Mass Spectrometry Data for this compound

Technique Ion Mode Observed m/z Interpretation Reference

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule, providing information about its chromophore system. The UV spectrum of this compound is characterized by absorption maxima that are indicative of the ferulic acid moiety. sid.ir This part of the molecule contains a phenyl group conjugated with a propenoic acid side chain, which acts as a strong chromophore. researchgate.net In an ethanol (B145695) solvent, this compound exhibits distinct absorption peaks at approximately 235 nm, 296 nm, and 327 nm. sid.irresearchgate.net These absorptions correspond to π→π* electronic transitions within the conjugated system.

Table 3: UV-Vis Spectroscopic Data for this compound

Solvent λmax (nm) Reference

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for monitoring its synthesis. The FT-IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For a related compound, hexadecyl ferulate, key absorption bands include a strong C=O ester stretching vibration around 1725 cm⁻¹ and a C-O stretching band near 1159 cm⁻¹. scielo.br Other expected characteristic bands for this compound would include:

A broad O-H stretching band for the phenolic hydroxyl group (around 3400 cm⁻¹).

C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the long aliphatic chain (symmetric and asymmetric stretches between 2850-2920 cm⁻¹). scielo.br

C=C stretching vibrations for the aromatic ring and the alkene group (around 1600-1640 cm⁻¹).

FT-IR is particularly useful in monitoring the esterification reaction during the synthesis of this compound from ferulic acid and hexacosanol. The disappearance of the broad O-H band of the carboxylic acid and the appearance of the characteristic C=O ester band provide clear evidence of a successful reaction. scielo.br

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. thepharmajournal.com It is widely used for the qualitative and quantitative analysis of volatile and semi-volatile compounds in complex samples. semanticscholar.orgf1000research.com

For the analysis of this compound, which has a relatively low volatility due to its high molecular weight and the presence of a free hydroxyl group, a derivatization step is typically required. This usually involves converting the polar hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which generates a unique mass spectrum based on its molecular weight and fragmentation pattern. nih.gov This mass spectrum acts as a chemical fingerprint, allowing for definitive identification by comparison to spectral libraries. The retention time in the chromatogram and the unique mass spectrum together provide very high confidence in the identification of the compound. For quantitative analysis, the area of the chromatographic peak is measured and compared to that of a known standard.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography is a cornerstone technique for both the quantitative analysis and the purification of individual compounds from complex mixtures. Given the non-polar nature of this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In this modality, a non-polar stationary phase is used in conjunction with a polar mobile phase.

For analytical purposes, the goal is to achieve sharp, well-resolved peaks to ensure accurate quantification. Due to the significant lipophilicity of this compound, a standard C18 column may be effective, but a C30 column can offer enhanced resolution for such long-chain molecules. The mobile phase typically consists of a gradient of an organic solvent, such as methanol (B129727) or acetonitrile, and water. A small amount of acid, like formic acid or acetic acid, is often added to the mobile phase to ensure the protonation of the phenolic hydroxyl group of the ferulate moiety, leading to better peak shape. Detection is commonly performed using a UV detector, as the ferulate structure possesses a chromophore that absorbs in the UV region, typically around 320 nm. For compounds like this compound that lack strong chromophores or are present in complex matrices where UV detection might be ambiguous, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be employed for more universal and specific detection, respectively.

Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to isolate larger quantities of the compound. researchgate.net This involves the use of wider diameter columns, larger particle sizes for the stationary phase to prevent high backpressure, and higher mobile phase flow rates. The primary objective is to achieve a high purity of the isolated compound. The conditions developed at the analytical scale are often transferable to the preparative scale with some modifications to accommodate the larger sample load.

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Analytical HPLC Preparative HPLC
Stationary Phase Reversed-Phase C18 or C30, 3-5 µm Reversed-Phase C18, 5-10 µm
Column Dimensions 4.6 mm x 150-250 mm ≥ 20 mm x 250 mm
Mobile Phase Gradient of Methanol/Acetonitrile and Water (with 0.1% Formic Acid) Gradient or Isocratic with Methanol/Acetonitrile and Water
Flow Rate 0.8 - 1.5 mL/min 10 - 50 mL/min
Detection UV at ~320 nm, ELSD, or MS UV at ~320 nm

| Injection Volume | 5 - 20 µL | 1 - 5 mL |

Thin-Layer Chromatography (TLC) for Fractionation and Purity Validation

Thin-Layer Chromatography is a versatile, rapid, and cost-effective technique widely used for the separation and qualitative analysis of compounds. It is particularly useful for monitoring the progress of reactions, screening for the presence of a compound in a mixture, and determining the appropriate solvent system for column chromatography.

For a highly non-polar compound like this compound, normal-phase TLC is the most suitable approach. This involves a polar stationary phase, most commonly silica (B1680970) gel coated on a glass or aluminum plate, and a non-polar mobile phase. The separation is based on the principle of adsorption, where more polar compounds will have a stronger affinity for the stationary phase and thus will move less up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, non-polar compounds like this compound will travel further up the plate with the non-polar mobile phase, exhibiting a higher Rf value.

The selection of the mobile phase is critical for achieving good separation. For very non-polar compounds, a mobile phase consisting of a non-polar solvent such as hexane (B92381) or heptane, with a small proportion of a slightly more polar solvent like ethyl acetate, dichloromethane, or diethyl ether, is typically employed. The ratio of these solvents is optimized to achieve an Rf value for the compound of interest ideally between 0.3 and 0.7 for optimal resolution.

Visualization of the separated spots on the TLC plate can be achieved under UV light (at 254 nm or 366 nm) if the compound is UV-active, which is the case for this compound due to the ferulic acid moiety. Staining with a universal reagent such as potassium permanganate (B83412) or iodine vapor can also be used for visualization. TLC is an invaluable tool for the initial fractionation of crude extracts and for assessing the purity of fractions obtained from preparative chromatography.

Table 2: Suggested TLC Systems for this compound Analysis

Parameter Description
Stationary Phase Silica gel 60 F254 pre-coated plates
Mobile Phase Hexane:Ethyl Acetate (e.g., 9:1 or 8:2 v/v) or Dichloromethane:Hexane (e.g., 1:1 v/v)
Development In a saturated chromatography chamber
Visualization UV light (254 nm and 366 nm), Iodine vapor, Potassium permanganate stain

| Application | Purity assessment, reaction monitoring, and solvent system selection for column chromatography |

Biological Activities and Pharmacological Mechanisms of Hexacosyl E Ferulate

Antioxidant and Free Radical Scavenging Activities

The antioxidant potential of ferulic acid and its derivatives is a cornerstone of their pharmacological interest. This activity is generally attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom, neutralizing free radicals and forming a stable phenoxyl radical.

Hexacosyl (E)-ferulate has been evaluated for its antioxidant capacity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to act as a free radical scavenger. The compound has demonstrated significant antioxidant activity, with a reported 50% reduction concentration (RC50) value of 0.0976 mg/mL medchemexpress.comshlmai.net. The RC50 value represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.

Table 1: In Vitro Antioxidant Efficacy of this compound

Assay Parameter Result

While the general antioxidant mechanism for ferulates involves the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals, specific studies detailing the molecular mechanisms for this compound are not available in the current scientific literature. Research on related alkyl ferulates suggests that the long alkyl chain may influence the compound's lipophilicity, potentially affecting its interaction with lipid membranes and its efficacy in preventing lipid peroxidation, but this has not been specifically confirmed for the hexacosyl ester.

Antidiabetic Potential and Enzyme Inhibition

One therapeutic strategy for managing type 2 diabetes involves the inhibition of carbohydrate-metabolizing enzymes to control postprandial hyperglycemia.

There is currently no specific research available that investigates the inhibitory effects of this compound on carbohydrate-metabolizing enzymes such as alpha-amylase and alpha-glucosidase. Studies on the parent compound, ferulic acid, have shown inhibitory activity against these enzymes, but these findings cannot be directly extrapolated to its hexacosyl ester nih.govresearchgate.net.

No in silico docking studies specifically modeling the interaction between this compound and enzymes like alpha-amylase or alpha-glucosidase have been published in the available scientific literature.

Antimicrobial Properties

Ferulic acid and some of its shorter-chain alkyl esters have been reported to possess antimicrobial properties against various pathogens researchgate.netresearchgate.netnih.govnih.govnih.gov. The antibacterial activity of these esters appears to be influenced by the length of the alkyl chain, which affects the molecule's ability to penetrate bacterial cell membranes nih.govnih.gov. However, specific studies evaluating the antimicrobial efficacy and spectrum of this compound are not present in the current body of scientific literature.

Antibacterial Activity Against Specific Pathogens (e.g., Staphylococcus aureus, Escherichia coli)

While direct studies on this compound against Staphylococcus aureus and Escherichia coli are limited, research on other alkyl ferulate esters provides significant insights. The antibacterial activity of these esters is influenced by the length of the alkyl chain. nih.gov For instance, studies have shown that esterification of ferulic acid can increase its antibacterial efficacy. researchgate.net

In a study evaluating various alkyl ferulates, propyl ferulate (FC3) and hexyl ferulate (FC6) demonstrated the best antibacterial activities against the Gram-positive bacterium S. aureus with a Minimum Inhibitory Concentration (MIC) of 0.4 mg/mL. nih.govresearchgate.net For the Gram-negative bacterium E. coli, hexyl ferulate (FC6) was the most effective, with a MIC of 0.5 mg/mL. nih.govresearchgate.net The research indicated that antibacterial activity tends to increase with the length of the alkyl chain up to a certain point (hexyl), after which it may decrease. researchgate.net This suggests that the long alkyl chain of this compound (a C26 ester) might confer a different level of activity, possibly related to its increased lipophilicity which could affect its ability to penetrate the bacterial cell wall and membrane. mdpi.com Extracts from Mentha longifolia subsp. noeana, which contain this compound, have shown moderate antimicrobial activity against both E. coli and S. aureus. epa.gov

Table 1: Antibacterial Activity of Selected Alkyl Ferulates

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
Propyl ferulate Staphylococcus aureus 0.4 mg/mL
Hexyl ferulate Staphylococcus aureus 0.4 mg/mL
Hexyl ferulate Escherichia coli 0.5 mg/mL

Antifungal Activity of this compound

The antifungal properties of phenolic compounds and their derivatives are well-documented. nih.govnih.gov Ferulic acid itself has demonstrated antifungal effects against various fungal strains, including Fusarium graminearum, by causing damage to the cell integrity and leakage of cellular contents. Extracts containing this compound have also been associated with antifungal effects. For example, the essential oil from Mentha longifolia subsp. noeana, from which this compound has been isolated, exhibited moderate antimicrobial activity against the fungus Candida albicans. epa.gov The mechanism is often attributed to the disruption of the fungal cell wall or membrane and interference with metabolic processes. researchgate.net

Elucidation of Cellular Mechanisms of Antimicrobial Action (e.g., Membrane Disruption)

The primary mechanism of antimicrobial action for alkyl ferulates is believed to be the disruption of the microbial cell membrane. researchgate.netacs.org The lipophilic nature of the alkyl chain facilitates the compound's insertion into the phospholipid bilayer of the cell membrane. mdpi.com This interaction increases membrane permeability, leading to the leakage of essential intracellular components such as ions, proteins, and nucleic acids, ultimately resulting in cell death. acs.orgnih.gov

Studies on hexyl ferulate have visually confirmed that it can induce cell elongation and destruct the cell membrane, causing cell wall perforation in E. coli. nih.gov The compound was also found to compromise the integrity of the plasma membrane, leading to the uptake of propidium iodide and leakage of cellular constituents. acs.org Furthermore, these esters can alter the conformation of membrane proteins and bind to bacterial DNA, suggesting multiple modes of action. acs.orgnih.gov Phenolic acids and their esters can also cause intracellular acidification and protein denaturation, further contributing to their antimicrobial effects. mdpi.com

Cytotoxic and Antiproliferative Effects

The potential of natural compounds to exhibit cytotoxic effects against cancer cells is a cornerstone of drug discovery. This compound has been evaluated in preclinical models to determine its cytotoxic and antiproliferative capabilities.

Evaluation of Cytotoxicity in Preclinical Models (e.g., Brine Shrimp Lethality Assay)

The brine shrimp lethality assay is a simple, inexpensive, and rapid preliminary screening tool for assessing the cytotoxicity of chemical compounds. mdpi.comijcsrr.org This assay is based on the ability of a test compound to kill brine shrimp (Artemia salina) nauplii. ijcsrr.org The median lethal concentration (LC50), which is the concentration that causes 50% mortality of the brine shrimp, is determined after 24 hours of exposure. mdpi.comresearchgate.net An LC50 value of less than 1.0 mg/mL is often considered indicative of toxicity. researchgate.net While specific LC50 values for pure this compound are not widely reported, extracts from plants known to contain this compound have been tested. The assay serves as a general bioassay that can indicate a broad range of biological activities, including but not limited to cytotoxicity. nih.gov

Assessment against Human Cancer Cell Lines (e.g., A549)

Ferulic acid and its derivatives have been investigated for their cytotoxic effects against various human cancer cell lines. nih.gov Studies have demonstrated that ferulic acid exhibits cytotoxic properties against lung cancer cells (A549), breast cancer cells (MCF-7, MDA-MB-231), and liver cancer cells (HepG2). nih.gov One derivative, in particular, showed a promising cytotoxic effect against A549 lung cancer cells with an IC50 value of 50 μM. nih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. biorxiv.org While direct studies focusing solely on this compound against the A549 human lung cancer cell line are not extensively available, the known anticancer activities of related ferulic acid derivatives suggest a potential area for future investigation. nih.govmdpi.com The mechanism often involves the induction of apoptosis (programmed cell death), as evidenced by nuclear condensation and the activation of caspases. lawdata.com.twnih.gov

Emerging Pharmacological Activities and Therapeutic Modalities

Beyond its antimicrobial and cytotoxic effects, this compound, as a derivative of ferulic acid, is part of a class of compounds with a broad spectrum of pharmacological properties. Ferulic acid and its esters are recognized for their potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective activities. scielo.brnih.gov

The antioxidant capability is largely attributed to the compound's ability to scavenge free radicals and counteract damage induced by reactive oxygen species (ROS) and reactive nitrogen species (RNS). sci-hub.se This action helps protect cellular lipids, proteins, and nucleic acids from oxidative damage. sci-hub.se Furthermore, ferulic acid derivatives have shown potential in managing diabetes, and cardiovascular diseases, and may offer protection against UV radiation. scielo.brnih.gov The diverse biological activities suggest that this compound and related compounds could be valuable leads in the development of new therapeutic agents for a range of diseases. mdpi.com

Thrombolytic Potential

Currently, there is a lack of specific scientific studies investigating the thrombolytic potential of this compound.

Anti-inflammatory Effects (Inferred from Related Ferulate Derivatives)

One of the primary mechanisms is the inhibition of pro-inflammatory mediators. For instance, some ferulic acid derivatives have been shown to suppress the production of tumor necrosis factor-α (TNF-α) in RAW264.7 cells. nih.gov Additionally, ethyl ferulate, a related ester, has demonstrated the ability to inhibit nuclear factor-kappa B (NF-κB) activity in lipopolysaccharide-stimulated macrophages. mdpi.comnih.gov The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes.

Furthermore, ferulic acid and its derivatives can influence the production of other inflammatory molecules. Studies have shown they can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce nitric oxide and prostaglandins, respectively, which are key mediators of inflammation. mdpi.comnih.gov The anti-inflammatory effects of ferulic acid are also linked to its ability to regulate signaling pathways such as the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. nih.govmdpi.com

A study on a specific ferulic acid derivative, S-52372, found that it could suppress intracellular reactive oxygen species (ROS) and inflammatory mediators, including iNOS, COX-2, TNF-α, and interleukin-6 (IL-6) in LPS-stimulated cells. mdpi.comnih.gov Another investigation into new thiazolidin-4-one derivatives of ferulic acid revealed significant anti-denaturation effects, comparable to the well-known anti-inflammatory drug diclofenac. researchgate.net

Neuroprotective Activities (Inferred from Related Ferulate Derivatives)

The neuroprotective potential of ferulic acid and its derivatives has been a subject of considerable research, particularly in the context of neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.netnih.gov These neuroprotective effects are largely attributed to their antioxidant and anti-inflammatory properties. nih.govresearchgate.netmdpi.com

Ferulic acid has been shown to ameliorate Alzheimer's disease pathology by preventing neurodegeneration and inhibiting the aggregation of β-amyloid oligomers. nih.govnih.gov It can also reduce neuroinflammation by decreasing the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) in the hippocampus. nih.gov The methyl ester of ferulic acid has demonstrated intrinsic neuroprotective activity, likely stemming from its antioxidant and anti-inflammatory capabilities. mdpi.com

Studies have indicated that ferulic acid derivatives can cross the blood-brain barrier and exhibit low toxicity, making them promising candidates for the treatment of neurodegenerative disorders. nih.gov In a zebrafish model, pre-treatment with ferulic acid showed significant neuroprotective effects, including the modulation of gene expression related to dopaminergic neurons and a reduction in the expression of the apoptosis-related gene p53. mdpi.com

Antitrypanosomal Activity of Ferulate Esters

Research has demonstrated that certain ferulate esters possess activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. scielo.brresearchgate.net The effectiveness of these esters appears to be influenced by the length of their alkyl side chains.

A study investigating a series of n-alkyl esters of ferulic acid found that derivatives with longer side chains exhibited more potent antitrypanosomal activity. Specifically, the n-pentyl, n-hexyl, and n-heptyl ferulate esters were found to be particularly active, with half-maximal effective concentration (EC50) values of 4.1 μM, 12.8 μM, and 9.4 μM, respectively. scielo.br These values are superior to that of the reference drug benznidazole (EC50 = 16.4 μM). scielo.brresearchgate.net In contrast, ethyl ferulate showed significantly lower activity against the parasite. nih.gov This suggests that increased lipophilicity due to the longer alkyl chain plays a crucial role in the antitrypanosomal efficacy of these compounds. scielo.brresearchgate.net

Immunomodulatory Properties (Inferred from Related Compounds)

The immunomodulatory potential of ferulic acid and its related compounds has been explored in various studies. amanote.com These compounds can influence the functioning of the immune system through multiple mechanisms. Ferulic acid has been shown to regulate immune cell homeostasis and modulate T cell polarization. nih.govmdpi.com

The anti-inflammatory effects of ferulic acid, such as the regulation of inflammatory cytokines and the modulation of signaling pathways like NF-κB, are intrinsically linked to its immunomodulatory properties. nih.govmdpi.com By controlling the production of key signaling molecules, ferulic acid can help to balance the immune response. Some research has also pointed to the potential for ferulic acid derivatives to be developed as novel immunomodulators.

Interactive Data Tables

Table 1: Anti-inflammatory Activity of Ferulate Derivatives

Compound/DerivativeModel SystemKey Findings
Ethyl FerulateLPS-stimulated RAW 264.7 macrophagesInhibition of NF-κB activity. mdpi.comnih.gov
Thiazolidin-4-one derivatives of ferulic acidIn vitro (bovine serum albumin denaturation)Anti-denaturation activity comparable to diclofenac. researchgate.net
S-52372LPS-stimulated RAW264.7 cellsSuppression of iNOS, COX-2, TNF-α, and IL-6. mdpi.comnih.gov

Table 2: Antitrypanosomal Activity of Ferulate n-Alkyl Esters

CompoundEC50 (μM) against T. cruzi
n-Pentyl ferulate4.1 scielo.br
n-Hexyl ferulate12.8 scielo.br
n-Heptyl ferulate9.4 scielo.br
Benznidazole (control)16.4 scielo.br

Molecular and Cellular Mechanisms of Action of Hexacosyl E Ferulate

Modulation of Key Cellular Pathways and Signaling Cascades

The cellular effects of Hexacosyl (E)-ferulate are likely to be mediated through the modulation of various signaling pathways, primarily stemming from its antioxidant and anti-inflammatory properties. The increased lipophilicity of this compound compared to ferulic acid suggests that it may have a more pronounced effect on membrane-associated signaling events.

One of the most critical pathways potentially influenced by this compound is the nuclear factor kappa B (NF-κB) signaling cascade. NF-κB is a key regulator of inflammation, and its activation is often triggered by oxidative stress. By scavenging reactive oxygen species (ROS), this compound could inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, such as those for cytokines and adhesion molecules.

Furthermore, the mitogen-activated protein kinase (MAPK) pathways, which are involved in cellular stress responses, proliferation, and apoptosis, are also sensitive to the cellular redox state. It is plausible that this compound, by mitigating oxidative stress, could modulate the activity of MAPK signaling cascades, including the ERK, JNK, and p38 pathways.

The significant lipophilicity of this compound also suggests a potential role in modulating lipid signaling pathways. By incorporating into cellular membranes, it could influence the activity of membrane-bound enzymes and receptors, thereby affecting downstream signaling events.

Interplay with Oxidative Stress Pathways (e.g., Nrf2-Keap1 pathway)

A crucial aspect of the cellular antioxidant defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm and targeted for degradation. In the presence of oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes.

Ferulic acid is a known activator of the Nrf2-Keap1 pathway. It is hypothesized that this compound, by virtue of its ferulic acid moiety, also possesses the ability to activate this protective pathway. The increased lipophilicity of this compound may enhance its cellular uptake and interaction with the Keap1 sensor protein, potentially leading to a more potent or sustained activation of Nrf2.

The antioxidant activity of this compound has been demonstrated in vitro. For instance, in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, this compound has shown significant antioxidant capacity. This direct radical scavenging activity complements its potential to induce endogenous antioxidant defenses through the Nrf2 pathway.

Table 2: Antioxidant Activity of this compound

AssayResult
DPPH Radical Scavenging (RC50)0.0976 mg/mL

This dual mechanism of action—direct radical scavenging and induction of cellular antioxidant systems—positions this compound as a potentially effective agent in combating oxidative stress-related cellular damage.

Structure Activity Relationship Sar Studies of Hexacosyl E Ferulate and Analogs

Influence of Ester Alkyl Chain Length on Biological Efficacy

The length of the alkyl chain esterified to ferulic acid is a pivotal determinant of the molecule's biological activity. This is largely attributed to changes in lipophilicity, which affects the compound's ability to traverse cellular membranes and interact with molecular targets.

Antibacterial Efficacy: Research demonstrates a parabolic relationship between the alkyl chain length of ferulic acid esters and their antibacterial potency. Ferulic acid itself has limited antibacterial action due to its polarity, which hinders its passage through the lipid-rich cell membranes of bacteria. nih.govresearchgate.netnih.gov Esterification with fatty alcohols enhances lipophilicity and, consequently, antibacterial capabilities. nih.govresearchgate.netnih.gov

A study investigating alkyl ferulates with chain lengths of propyl (C3), hexyl (C6), nonyl (C9), and lauryl (C12) found that antibacterial activity initially increased with chain length and then declined. nih.govresearchgate.netnih.gov Hexyl ferulate (C6) exhibited the most potent activity against Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.netnih.gov Against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, propyl ferulate (C3) and hexyl ferulate (C6) were the most effective. nih.govresearchgate.netnih.gov This suggests an optimal lipophilicity is required; a chain that is too long may hinder mobility or interaction at the target site. nih.govresearchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of Alkyl Ferulates Against Various Bacteria

CompoundAlkyl Chain LengthE. coli MIC (mg/mL)P. aeruginosa MIC (mg/mL)S. aureus MIC (mg/mL)B. subtilis MIC (mg/mL)
Propyl (E)-ferulateC3--0.41.1
Hexyl (E)-ferulateC60.50.40.41.1
Nonyl (E)-ferulateC9----
Lauryl (E)-ferulateC12----
Data derived from studies on the antibacterial properties of ferulic acid esters. nih.govresearchgate.netnih.gov

Antioxidant Efficacy: The influence of alkyl chain length also extends to antioxidant activity. For very long-chain esters like Hexacosyl (E)-ferulate (C26), significant antioxidant effects have been observed. In a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, this compound demonstrated notable activity, with a 50% reduction concentration (RC50) of 0.0976 mg/mL. medchemexpress.comsid.irchemfaces.com This indicates that even with a very long alkyl chain, the phenolic hydroxyl group responsible for antioxidant action remains effective.

In studies on rat liver microsomes, the antioxidant efficacy of ferulate esters also showed variation with chain length. Dodecyl (C12) and octyl (C8) ferulates were found to be particularly effective inhibitors of lipid peroxidation, surpassing the activity of ferulic acid itself. acs.org

Comparative Analysis of Ferulic Acid Derivatives and Esters

Comparing the parent compound, ferulic acid, with its various derivatives, particularly its esters, highlights key structural features that govern bioactivity.

Ferulic acid is a potent antioxidant, a property conferred by the phenolic hydroxyl group on its aromatic ring, which can donate a hydrogen atom to neutralize free radicals. nih.govresearchgate.net However, its therapeutic application can be limited by its physicochemical properties, such as moderate water solubility and rapid metabolism. journalarrb.com

Esterification is a common strategy to enhance the lipophilicity of ferulic acid, thereby improving its potential for application in lipid-based systems and its ability to cross biological membranes. nih.govresearchgate.net Studies consistently show that while ferulic acid has strong antioxidant activity in aqueous-phase assays like the 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and ferric-reducing antioxidant power (FRAP) assays, its short-chain alkyl esters, such as methyl and ethyl ferulate, may show slightly weaker activity in these specific tests. nih.govresearchgate.net However, in lipid systems, the esters often exhibit much stronger and more practical antioxidant effects. nih.govresearchgate.net

Table 2: Comparative Antioxidant Activity of Ferulic Acid and Short-Chain Esters

CompoundABTS Assay (mol Trolox equivalent/mol)FRAP Assay (mmol Fe2+ equivalent/mol)
Ferulic acid2.512.67
Methyl (E)-ferulate1.551.71
Ethyl (E)-ferulate1.601.73
Data from a comparative study on the antioxidant activity of ferulates. nih.govresearchgate.net

The anticancer activity of ferulic acid derivatives also appears to be enhanced by esterification. A study on cervical cancer (HeLa) cells found that ferulic acid esters with alkyl chains from methyl (C1) to n-butyl (C4) all possessed higher anticancer activity than the parent ferulic acid. kemdikbud.go.id This enhanced activity is linked to the increased hydrophobicity of the esters, which facilitates better interaction with the binding sites of proteins involved in cancer cell proliferation. kemdikbud.go.id

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, provide a theoretical framework for understanding and predicting the biological activity of ferulic acid derivatives. These approaches correlate variations in molecular structure with changes in biological efficacy.

QSAR studies on ferulic acid esters have successfully developed models to predict their anticancer activity. kemdikbud.go.id In one such study, a multilinear regression analysis was used to build a QSAR model for the activity of six ferulic acid derivatives against HeLa cancer cells. The model used descriptors such as the partition coefficient (log P), dipole moment, and the atomic net charges of specific carbon atoms in the aromatic ring. kemdikbud.go.id The resulting QSAR equation demonstrated an excellent correlation between the calculated descriptors and the experimental anticancer activity (log 1/IC50), with a correlation coefficient (R) of 0.998. kemdikbud.go.id This indicates that the lipophilicity (log P) and the electronic properties (atomic charges, dipole moment) of the molecules are key drivers of their anticancer efficacy. kemdikbud.go.id

Similarly, 2D-QSAR studies have been employed to analyze the antibacterial activity of ferulic acid derivatives. These models have identified that topological parameters, such as molecular connectivity indices, and lipophilic parameters like log P are significant in governing antibacterial action. researchgate.net These computational models are invaluable for designing new ferulic acid derivatives with potentially optimized activity by allowing for the prediction of their biological effects before synthesis. kemdikbud.go.idresearchgate.net

Pharmacokinetic Considerations and Toxicological Profile of Hexacosyl E Ferulate

Bioavailability and Absorption Studies (Conceptual Framework)

The bioavailability and absorption of Hexacosyl (E)-ferulate are anticipated to be influenced by its chemical structure, specifically the ester linkage between ferulic acid and a 26-carbon alkyl chain (hexacosanol). The significant lipophilicity imparted by the long alkyl chain is a key determinant of its behavior in the gastrointestinal tract.

It is hypothesized that the absorption of intact this compound in the small intestine would be limited due to its large molecular size and high lipophilicity. Instead, the primary pathway for the bioavailability of the ferulic acid moiety is likely to involve enzymatic hydrolysis of the ester bond. This hydrolysis could be initiated by intestinal lipases, which are responsible for the breakdown of dietary fats.

Furthermore, a significant portion of ingested this compound may reach the colon intact. Here, the gut microbiota, which possesses a wide array of esterase enzymes, would play a crucial role in liberating free ferulic acid. Studies on other dietary ferulic acid esters, such as those bound to polysaccharides in cereals, have demonstrated that microbial enzymatic activity in the colon is essential for the release and subsequent absorption of ferulic acid. acs.orgacs.orgresearchgate.netnih.gov The released ferulic acid could then be absorbed through the colonic mucosa.

The hexacosanol portion, a long-chain fatty alcohol, would likely be absorbed via mechanisms similar to those for dietary long-chain fatty acids, involving passive diffusion into enterocytes.

Metabolic Pathways and Biotransformation of this compound

Following the initial hydrolysis of the ester bond, the metabolic fates of the two resulting components, ferulic acid and hexacosanol, would diverge.

Ferulic Acid Metabolism: Once absorbed, free ferulic acid is known to undergo extensive metabolism. sci-hub.se The primary metabolic pathways include:

Conjugation: In the liver and other tissues, ferulic acid is readily conjugated with glucuronic acid and sulfate (B86663) to form ferulic acid glucuronide and ferulic acid sulfate, respectively. These conjugation reactions increase the water solubility of the compound, facilitating its excretion. sci-hub.se

Reduction of the side chain: The acrylic acid side chain of ferulic acid can be reduced to form dihydroferulic acid.

Demethylation: The methoxy (B1213986) group on the phenolic ring can be demethylated to form caffeic acid.

Ring cleavage: Further degradation of the phenolic ring can occur, leading to the formation of smaller phenolic compounds.

Hexacosanol Metabolism: Hexacosanol, as a long-chain fatty alcohol, is expected to be metabolized in a manner analogous to other dietary long-chain fatty acids. This would involve:

Oxidation: Hexacosanol would likely be oxidized to its corresponding fatty acid, hexacosanoic acid.

Beta-oxidation: The resulting hexacosanoic acid would then undergo beta-oxidation within the mitochondria and peroxisomes to generate acetyl-CoA, which can then enter the citric acid cycle for energy production. Long-chain fatty acyl-CoA esters are key intermediates in this process. nih.govacu.edu.aunih.govwikipedia.org

The biotransformation of this compound is therefore a complex process involving initial cleavage followed by the distinct and well-characterized metabolic pathways of its constituent parts.

Preclinical Safety and Toxicity Assessments

Direct toxicological data for this compound is not currently available. Therefore, this section provides a conceptual framework for its potential toxicological profile based on data from related compounds.

Acute Toxicity Evaluations

Based on the known safety profiles of ferulic acid and long-chain fatty alcohols, which are common components of the human diet and cosmetic products, the acute toxicity of this compound is predicted to be low. Ferulic acid itself has a favorable safety profile. researchgate.net Acute toxicity studies on various fatty acid esters have generally shown a low order of acute toxicity, with high LD50 values. For instance, an acute oral toxicity study on a mixture of fatty acid esters found the LD50 to be greater than 2000 mg/kg body weight in rats. epa.gov

A hypothetical acute toxicity study design for this compound would likely follow established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Table 1: Conceptual Framework for Acute Toxicity Evaluation of this compound

ParameterConceptual ApproachRationale
Test Guideline OECD Test Guideline 423 (Acute Toxic Class Method)A stepwise procedure with a small number of animals per step, used to classify the substance by toxicity.
Test Species Rat (e.g., Sprague-Dawley)A commonly used rodent model in toxicological studies.
Route of Administration Oral (gavage)To mimic potential dietary exposure.
Dosage Levels Limit test at 2000 mg/kg body weightBased on the expectation of low toxicity for similar esters. epa.gov
Observations Clinical signs of toxicity, mortality, body weight changes, and gross necropsy findings.Standard parameters for assessing acute toxicity.

Considerations for Subchronic and Chronic Toxicity Studies

For subchronic and chronic toxicity, the potential for effects from long-term exposure to both the ferulic acid and hexacosanol moieties would need to be considered.

Studies on other long-chain esters provide some insight. For example, a 13-week subchronic toxicity study in rats with plant sterol esters resulted in a no-observed-adverse-effect level (NOAEL) of 3000 mg/kg/day. nih.govregulations.gov In this study, at a higher dose of 9000 mg/kg/day, effects such as decreased body weight gain and an increased incidence of cardiomyopathy in males were observed. nih.govregulations.gov Another 90-day study on a ketogenic ester, bis-hexanoyl (R)-1,3-butanediol, established a NOAEL of 12,000 mg/kg/day in rats, with adverse effects noted at higher doses. nih.gov

A chronic toxicity and carcinogenicity study of sucrose (B13894) fatty acid esters in rats fed up to 5% in their diet for two years found no evidence of toxicity or carcinogenicity. nih.gov

These studies on structurally related esters suggest that while high doses may lead to adverse effects, there is a potential for establishing a safe level of chronic exposure. A key consideration for this compound would be the potential for accumulation of the highly lipophilic hexacosanol moiety in tissues over time, although it is expected to be metabolized.

Table 2: Key Considerations for Future Subchronic and Chronic Toxicity Studies of this compound

ConsiderationDetails
Duration Subchronic: 90 days; Chronic: 1-2 years
Species Rat and a non-rodent species (e.g., dog)
Dose Levels A range of doses, including a high dose expected to produce some toxicity, a low dose with no expected effects, and one or more intermediate doses.
Endpoints Comprehensive evaluation including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of all major organs and tissues.
Toxicokinetics Measurement of this compound and its major metabolites (ferulic acid conjugates, hexacosanoic acid) in blood and tissues.

Future Research Directions and Translational Applications for Hexacosyl E Ferulate

Development as a Lead Compound for Pharmaceutical Interventions

The development of natural products into pharmaceutical agents is a cornerstone of drug discovery. Hexacosyl (E)-ferulate's inherent biological activity, primarily its antioxidant capacity, makes it a viable starting point for the development of new drugs. chemfaces.commedchemexpress.com Future research in this area should focus on a multi-pronged approach to fully elucidate its therapeutic potential.

Key research areas include:

Expansion of Pharmacological Screening: While its antioxidant activity is established, the full spectrum of its pharmacological effects remains largely unexplored. chemfaces.commedchemexpress.com Comprehensive screening for anti-inflammatory, neuroprotective, and anti-proliferative activities is warranted. Studies on related alkyl ferulates have shown that the length of the alkyl chain can influence these properties. frontiersin.orgnih.gov For instance, other ferulic acid derivatives have demonstrated potential in cancer therapy by inducing cell cycle arrest and apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the hexacosyl chain and the ferulic acid moiety can help identify the key structural features responsible for its bioactivity. This could lead to the synthesis of more potent and selective analogues.

Target Identification and Mechanism of Action Studies: Identifying the specific molecular targets of this compound is crucial for its development as a drug. This involves investigating its interaction with key signaling pathways implicated in various diseases, such as the NF-κB and MAPK pathways, which are known to be modulated by ferulic acid. nih.gov

The journey from a natural product to a clinical drug is complex, often requiring significant chemical modification to optimize its drug-like properties. The lipophilic nature of this compound may offer advantages in crossing biological membranes, a significant hurdle for many potential drugs. frontiersin.org

Application in Functional Foods and Nutraceuticals

Functional foods and nutraceuticals represent a growing market focused on health maintenance and disease prevention. lifescienceglobal.com The antioxidant properties of this compound make it an attractive ingredient for such products. chemfaces.commedchemexpress.com Its lipophilicity is a key advantage in this context, as it may improve its incorporation and stability in fat-containing food matrices. mdpi.com

Future research in this domain should explore:

Enhanced Stability in Food Matrices: The long alkyl chain of this compound may enhance its stability in food products, preventing degradation and preserving its antioxidant capacity. Studies on other alkyl ferulates have shown that their lipophilicity influences their partitioning and effectiveness in food systems like fish oil-enriched milk. nih.gov

Bioavailability from Food Matrices: It is essential to understand how the food matrix affects the release and absorption of this compound in the gastrointestinal tract. Research on feruloyl esterases, enzymes that can cleave the ester bond, could provide insights into enhancing its bioavailability from food sources. researchgate.netresearchgate.net

Synergistic Effects with Other Bioactive Compounds: Investigating the potential synergistic effects of this compound with other nutraceuticals, such as vitamins and other polyphenols, could lead to the development of more effective functional food formulations.

The table below summarizes the potential applications of this compound in functional foods and nutraceuticals based on the properties of related compounds.

Potential ApplicationRationale
Lipid-rich foods (e.g., oils, dairy) The lipophilic nature of the hexacosyl chain may improve solubility and stability in fatty matrices.
Anti-aging supplements The antioxidant properties can help combat oxidative stress, a key factor in aging.
Cardiovascular health formulations Ferulic acid has shown potential in ameliorating atherosclerosis, suggesting a role for its derivatives. frontiersin.org
Cognitive health supplements The neuroprotective effects of ferulic acid suggest that its more lipophilic esters could be beneficial for brain health.

Advancements in Delivery Systems for Enhanced Bioactivity

Despite the potential advantages of its lipophilicity, the bioavailability of this compound may still be a limiting factor. Advanced drug delivery systems can be employed to overcome this challenge and enhance its therapeutic efficacy. researchgate.netacs.org Research on ferulic acid has shown that nanoencapsulation can significantly improve its solubility, stability, and bioavailability. researchgate.netacs.orgnih.gov

Future research should focus on developing and evaluating various delivery systems for this compound, including:

Lipid-based Nanocarriers: Formulations such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and liposomes are particularly well-suited for lipophilic compounds like this compound. researchgate.netmdpi.com These systems can protect the compound from degradation, control its release, and improve its absorption.

Polymeric Nanoparticles: Encapsulation in biodegradable polymers like polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA) can provide sustained release and targeted delivery. nih.gov

Emulsions and Microemulsions: These systems can enhance the solubility and absorption of lipophilic compounds.

The development of effective delivery systems will be critical for translating the therapeutic potential of this compound into clinical applications.

Exploration of Novel Biological Targets and Therapeutic Areas

While the antioxidant activity of this compound is a primary focus, its structural similarity to other bioactive molecules suggests it may have other, as-yet-undiscovered biological targets and therapeutic applications. The parent compound, ferulic acid, has been investigated for a wide range of effects, including anti-inflammatory, anti-diabetic, and anti-cancer properties. nih.govnih.govnih.gov

Future research should aim to:

Investigate Anti-inflammatory Potential: Ferulic acid is known to modulate inflammatory pathways. nih.gov Given that inflammation is a key component of many chronic diseases, exploring the anti-inflammatory effects of this compound is a high priority. A related compound, Octacosyl (E)-ferulate, has been shown to inhibit inflammatory activity in mice. chemfaces.com

Explore Neuroprotective Effects: The lipophilic nature of this compound may facilitate its entry into the central nervous system, making it a candidate for neuroprotective therapies. Ferulic acid has shown promise in models of neurodegenerative diseases. mdpi.com

Evaluate Anti-cancer Properties: Various derivatives of ferulic acid have demonstrated cytotoxic effects against cancer cell lines. nih.gov Investigating the potential of this compound to inhibit cancer cell proliferation and induce apoptosis is a promising avenue of research.

The table below outlines potential therapeutic areas for this compound based on the known activities of ferulic acid and its other esters.

Therapeutic AreaPotential Mechanism of Action
Chronic Inflammatory Diseases Modulation of inflammatory signaling pathways (e.g., NF-κB, MAPK). nih.gov
Neurodegenerative Disorders Reduction of oxidative stress and inflammation in the central nervous system. mdpi.com
Cancer Induction of apoptosis and inhibition of cell proliferation. nih.gov
Cardiovascular Disease Improvement of lipid metabolism and reduction of atherosclerotic plaque formation. frontiersin.org

Interdisciplinary Collaboration and Integrated Research Programs

Realizing the full therapeutic potential of this compound will require a collaborative effort across multiple scientific disciplines. Integrated research programs that bring together experts in natural product chemistry, pharmacology, pharmaceutics, and clinical medicine are essential for accelerating the translation of basic research findings into clinical applications. nih.govufl.edupharmacognosy.usuri.edu

Key elements of such programs should include:

Natural Product Discovery and Characterization: Continued efforts to isolate and characterize this compound from natural sources and to develop efficient synthetic routes.

Preclinical Development: In-depth in vitro and in vivo studies to establish the efficacy and safety of the compound and its formulations.

Clinical Translation: Well-designed clinical trials to evaluate the therapeutic potential of this compound in human subjects.

Organizations such as the NIH Consortium for Advancing Research on Botanical and Other Natural Products (CARBON) Program and the International Natural Product Sciences Taskforce (INPST) provide frameworks and funding opportunities for such collaborative research. nih.govinpst.net

Q & A

Basic Research Questions

Q. How is Hexacosyl (E)-ferulate quantified in complex matrices like plant extracts or lipid-rich systems?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard for quantifying this compound, especially in lipid-rich matrices. For instance, in rice bran oil analysis, HPLC effectively separates and quantifies structurally similar ferulate esters (e.g., cycloartenyl ferulate, β-sitosteryl ferulate) based on retention times and UV-Vis absorption profiles . Calibration curves using purified standards are essential for accurate quantification.

Q. What experimental evidence supports the antioxidant activity of this compound?

  • Methodological Answer : The antioxidant capacity is validated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This compound exhibits an RC50 (50% reduction concentration) of 0.0976 mg/mL, comparable to shorter-chain ferulate esters like methyl ferulate (C1) and ethyl ferulate (C2). This assay requires dissolving the compound in a polar solvent (e.g., ethanol) and measuring absorbance at 517 nm after reaction with DPPH radicals .

Q. How does the alkyl chain length of ferulate esters influence their partitioning in multiphase systems?

  • Methodological Answer : In lipid-aqueous systems (e.g., fish oil-enriched milk), partitioning is determined by chain length. Short-chain esters (e.g., C1, C2) localize at oil-water interfaces, while long-chain esters like this compound (C26) remain predominantly in the oil phase due to high hydrophobicity. Phase distribution studies involve centrifugation followed by HPLC analysis of separated phases (oil, aqueous, precipitate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in antioxidant efficacy data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from differences in bioavailability and metabolic stability. To address this:

  • In vitro : Use cell-based assays (e.g., CAA: Cellular Antioxidant Activity) with hepatocyte models to simulate metabolic processing.
  • In vivo : Employ isotopic labeling (e.g., <sup>14</sup>C-labeled this compound) to track absorption and tissue distribution in animal models.
  • Cross-validate findings with structural analogs (e.g., dodecyl ferulate, C12) to isolate chain-length effects .

Q. What experimental designs optimize the study of this compound’s role as a chemotaxonomic marker in Echinops species?

  • Methodological Answer :

  • Sample Collection : Harvest plant tissues (roots, leaves, flowers) from multiple Echinops species across geographic regions.
  • Metabolite Profiling : Use LC-MS/MS to quantify this compound and correlate its abundance with genetic phylogeny.
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish species-specific chemical fingerprints. Include negative controls (e.g., non-Echinops plants) to confirm specificity .

Q. How do interfacial interactions of this compound in emulsions affect its antioxidant performance compared to shorter-chain esters?

  • Methodological Answer :

  • Emulsion Preparation : Stabilize fish oil-in-water emulsions with Tween 80 or lecithin.
  • Interfacial Localization : Use confocal microscopy with fluorescent probes (e.g., Nile Red) to visualize ester distribution.
  • Oxidation Kinetics : Monitor lipid oxidation markers (e.g., hexanal, 2,4-heptadienal) via GC-MS. This compound’s oil-phase dominance reduces interfacial radical scavenging efficiency compared to shorter esters (C1–C12), which concentrate at oxidation-prone interfaces .

Q. What enzymatic strategies enhance the release of ferulic acid from this compound in bioconversion studies?

  • Methodological Answer :

  • Enzyme Screening : Test feruloyl esterases (FAEs) like AnFae1 or AoTan1, which hydrolyze long-chain esters.
  • Kinetic Analysis : Measure enzyme efficiency (kcat/Km) using purified this compound as substrate.
  • Substrate Specificity : Compare activity with synthetic analogs (e.g., methyl ferulate) and natural substrates (e.g., arabinoxylan). Enzymes with hydrophobic substrate-binding pockets show higher specificity for long-chain esters .

Data Contradiction Analysis

Q. Why do some studies report lower antioxidant activity for this compound despite its high DPPH scavenging capacity?

  • Resolution : Antioxidant efficacy is context-dependent. In lipid systems, long-chain esters like this compound may exhibit reduced activity due to limited interfacial accessibility, unlike polar antioxidants (e.g., ascorbic acid). Additionally, pro-oxidant effects can occur at high concentrations or under specific pH conditions. Always cross-reference assay conditions (e.g., solvent polarity, oxidation triggers) when comparing data .

Tables for Key Findings

Property This compound Methyl Ferulate (C1) Dodecyl Ferulate (C12)
DPPH RC50 (mg/mL) 0.09760.0850.092
Partitioning (Oil Phase %) 89%12%68%
Enzyme Efficiency (kcat/Km, s<sup>-1</sup>·mM<sup>-1</sup>) 2.4 (AnFae1)8.1 (AoTan1)5.3 (MgFae1)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexacosyl (E)-ferulate
Reactant of Route 2
Reactant of Route 2
Hexacosyl (E)-ferulate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.